2-methoxyprop-2-enoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-methoxy- can be achieved through several methods. One common approach involves the reaction of pyruvic acid with dimethyl sulfate. This reaction typically requires an alkaline medium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-propenoic acid, 2-methoxy- often involves catalytic processes. For instance, palladium-catalyzed carbonylation reactions can be employed to produce this compound efficiently. These methods are designed to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-methoxyprop-2-enoic Acid undergoes various chemical reactions, including:
Addition Reactions: The double bond in the propenoic acid chain allows for addition reactions with nucleophiles and electrophiles.
Polymerization: Similar to other acrylic acids, 2-propenoic acid, 2-methoxy- can undergo polymerization reactions, which are often catalyzed by heat, light, or peroxides.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of 2-propenoic acid, such as halogenated or hydroxylated compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-methoxyprop-2-enoic Acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Biology: Research has explored its potential as a building block for bioactive molecules.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-propenoic acid, 2-methoxy- exerts its effects involves interactions with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid, differing by the absence of the methoxy group.
Methacrylic Acid: Contains a methyl group instead of a methoxy group on the second carbon.
2-Propenoic Acid, 3-Methoxyphenyl: A derivative with a methoxyphenyl group attached to the propenoic acid chain
Uniqueness: 2-methoxyprop-2-enoic Acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
2-methoxyprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(7-2)4(5)6/h1H2,2H3,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQMOIBXDELJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451547 |
Source
|
Record name | 2-Methoxyprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32821-75-3 |
Source
|
Record name | 2-Methoxyprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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